molecular formula C18H20FN5O2 B15201256 (R)-4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

(R)-4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Cat. No.: B15201256
M. Wt: 357.4 g/mol
InChI Key: CSFHKHJLTXKPKJ-OAHLLOKOSA-N
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Description

The compound “(R)-4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile” is a fluorinated benzonitrile derivative featuring a dihydropyrimidinone core substituted with a chiral piperidin-3-ylamino group. Its stereochemistry at the piperidine ring (R-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . The compound’s design aligns with known DPP-4 inhibitors like sitagliptin, which similarly employ hydrogen-bonding and hydrophobic interactions for target engagement .

Properties

Molecular Formula

C18H20FN5O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-fluoro-2-[[3-methyl-2,4-dioxo-6-[[(3R)-piperidin-3-yl]amino]pyrimidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C18H20FN5O2/c1-23-17(25)8-16(22-15-3-2-6-21-10-15)24(18(23)26)11-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15,21-22H,2-3,6,10-11H2,1H3/t15-/m1/s1

InChI Key

CSFHKHJLTXKPKJ-OAHLLOKOSA-N

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N[C@@H]3CCCNC3

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)NC3CCCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile typically involves multi-step organic reactions. The process may start with the preparation of the fluorinated benzene ring, followed by the introduction of the nitrile group. The pyrimidine ring is then synthesized and attached to the benzene ring through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrimidine rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The fluorine atom on the benzene ring may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst may be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction of the nitrile group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, ®-4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its interactions with various biological targets. Its potential as a ligand for receptors or enzymes could be explored.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

(S)-Enantiomer: Steric and Binding Implications

The (S)-enantiomer of the compound, “(S)-2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile,” differs solely in the configuration of the piperidine ring. Stereochemistry profoundly impacts binding: the (R)-enantiomer’s spatial arrangement likely optimizes interactions with the DPP-4 active site, whereas the (S)-form may introduce steric clashes or suboptimal hydrogen bonding. Enantiomeric pairs in drug discovery frequently exhibit orders-of-magnitude differences in potency; for example, the (R)-form of crizotinib shows superior kinase inhibition compared to its (S)-counterpart.

Structural Analog: 2-[[6-{[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]methyl}benzonitrile

This analog () shares the dihydropyrimidinone core and (R)-piperidinyl group but lacks the 4-fluoro substitution on the benzonitrile ring. ’s interaction map highlights hydrogen bonds between the piperidinylamino group and residues like Glu205/206, common in DPP-4 inhibitors. However, the target compound’s fluorine may enhance binding affinity or selectivity via halogen bonding, a feature absent in this analog .

Sitagliptin: Benchmark DPP-4 Inhibitor

Sitagliptin, a clinically approved DPP-4 inhibitor, employs a trifluorophenyl group and triazolopiperazine scaffold. Unlike the target compound, sitagliptin relies on π-π stacking (via its triazole ring) and hydrogen bonds (e.g., with Arg125) for binding. The target compound’s dihydropyrimidinone core and fluorobenzenonitrile group may engage DPP-4 through distinct interactions, such as halogen bonding (fluorine) and additional hydrogen bonds from the piperidinylamino group. These differences could translate to improved target residence time or reduced off-target effects .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Binding Interactions Hypothesized Activity
(R)-4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Fluorine at benzonitrile 4-position; (R)-piperidinylamino Halogen (F), H-bonds, π-alkyl High DPP-4 inhibition
(S)-enantiomer () (S)-piperidinylamino configuration Mismatched H-bonds Reduced activity
2-[[6-{[(3R)-3-aminopiperidin-1-yl]-... () No 4-fluoro substitution H-bonds, π-alkyl Moderate DPP-4 inhibition
Sitagliptin Trifluorophenyl, triazolopiperazine π-π stacking, H-bonds Established DPP-4 inhibitor

Research Findings and Implications

  • Fluorine’s Role: The 4-fluoro substitution in the target compound likely contributes to enhanced binding via halogen interactions, a feature absent in non-fluorinated analogs .
  • Stereochemistry: The (R)-configuration optimizes piperidinylamino interactions with DPP-4’s catalytic residues, while the (S)-form disrupts this alignment .
  • Scaffold Flexibility: The dihydropyrimidinone core offers a versatile platform for modifications, as seen in analogs with varying substituents and activities .

Biological Activity

(R)-4-fluoro-2-((3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, commonly referred to as Trelagliptin Impurity 82, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and has been studied for its applications in treating various diseases, particularly in the context of HIV and diabetes management.

  • Molecular Formula : C18H20FN5O2
  • Molecular Weight : 357.38 g/mol
  • CAS Number : 1812193-01-3

The biological activity of this compound primarily revolves around its role as an inhibitor of certain enzymes involved in metabolic pathways. Its structure allows it to interact with specific targets within cells, leading to various therapeutic effects.

Antiviral Activity

Research indicates that compounds related to (R)-4-fluoro-2-benzonitrile exhibit antiviral properties. In particular, NNRTIs have shown effectiveness against wild-type HIV strains and some resistant variants. For example:

CompoundEC50 (µM) against WT HIVEC50 (µM) against E138KEC50 (µM) against K103N
Compound 10.0270.170.90
Compound 210.610.2Not specified

These findings suggest that while the compound has strong activity against wild-type strains, its efficacy may vary against mutant strains .

Antidiabetic Properties

Trelagliptin is known for its role as a DPP-IV inhibitor, which is crucial in the management of type 2 diabetes. The inhibition of DPP-IV leads to increased levels of incretin hormones, promoting insulin secretion and lowering blood glucose levels. The structural features of (R)-4-fluoro-2-benzonitrile contribute to its binding affinity and selectivity for DPP-IV.

Case Studies and Research Findings

  • In Vivo Studies : Animal models have demonstrated that administration of compounds similar to (R)-4-fluoro-2-benzonitrile resulted in significant reductions in blood glucose levels, supporting its potential as a therapeutic agent for diabetes .
  • Toxicity Assessments : Toxicological evaluations have shown that while the compound exhibits biological activity, careful monitoring is necessary due to observed side effects at higher dosages .
  • Structural Optimization : Ongoing research focuses on optimizing the molecular structure to enhance potency and reduce side effects. Modifications such as altering the piperidine ring or substituting different functional groups have been explored .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-4-fluoro-2-...benzonitrile, and how can reaction conditions be optimized for high yield?

  • Methodology : Fluorinated pyrimidines are typically synthesized via metal-free, mild conditions using β-CF3 aryl ketones as precursors . For stereochemical control in the (R)-configuration, chiral auxiliaries or asymmetric catalysis (e.g., Pd(OAc)2 with XPhos ligand) may be employed, as seen in analogous di(arylamino)fluoropyridine syntheses . Key parameters include:

  • Temperature : 80–100°C for 12–24 hours .
  • Catalyst : Pd-based systems for C–N coupling (e.g., 5 mol% Pd(OAc)2 with Cs2CO3 as base) .
  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Analytical Workflow :

  • <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : Assign signals for the fluorobenzonitrile moiety (δ ~7.5–8.0 ppm for aromatic protons) and pyrimidine-dione (δ ~2.4 ppm for CH3) . Fluorine coupling constants (e.g., <sup>3</sup>JF-H ~12 Hz) confirm substitution patterns .
  • HRMS : Validate molecular formula (e.g., [M+H]<sup>+</sup> calculated within 2 ppm error) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can structural ambiguities (e.g., stereoisomerism or tautomerism) be resolved for this compound?

  • Strategies :

  • X-ray Crystallography : Determine absolute configuration of the (R)-stereocenter using single-crystal diffraction .
  • Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol shifts in the pyrimidine-dione core) by variable-temperature <sup>1</sup>H NMR .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane/isopropanol, 90:10) to confirm enantiopurity .

Q. What experimental approaches are recommended to analyze discrepancies in spectroscopic data (e.g., unexpected coupling constants)?

  • Troubleshooting :

  • Comparative Analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., 4-fluoro-2-methyl-6-(piperidin-3-ylamino)pyrimidines ).
  • Solvent Effects : Record NMR in deuterated DMSO or CDCl3 to assess hydrogen bonding interactions that may alter chemical shifts .
  • DFT Calculations : Simulate NMR spectra using Gaussian or ORCA software to identify conformational contributors .

Q. How can researchers investigate the compound’s biological activity, such as enzyme inhibition or receptor binding?

  • Methodology :

  • Kinetic Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes within active sites, guided by the fluorobenzonitrile’s electron-withdrawing properties .
  • SAR Analysis : Synthesize analogs (e.g., varying the piperidinylamino group) and correlate structural changes with activity trends .

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